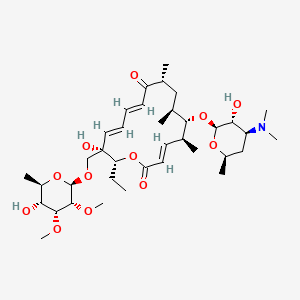
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is an organic compound with the molecular formula C10H21NO4 It is a derivative of butanamide, featuring hydroxyl groups and hydroxypropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide typically involves the reaction of butanamide with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butanamide+2Hydroxypropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted butanamides with various functional groups.
Applications De Recherche Scientifique
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include enzymatic catalysis and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(3-hydroxypropyl)butanamide
Uniqueness
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxypropyl groups enhances its solubility and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
66857-23-6 |
|---|---|
Formule moléculaire |
C10H21NO4 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-hydroxy-N,N-bis(2-hydroxypropyl)butanamide |
InChI |
InChI=1S/C10H21NO4/c1-8(13)6-11(7-9(2)14)10(15)4-3-5-12/h8-9,12-14H,3-7H2,1-2H3 |
Clé InChI |
ZJPLCMWRYCEIQI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C(=O)CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


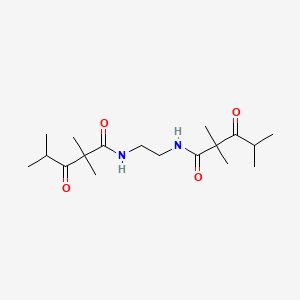
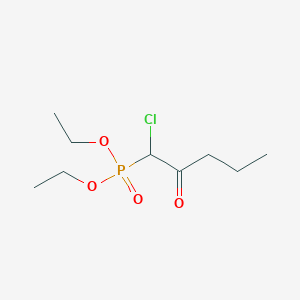
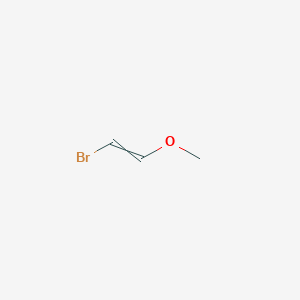
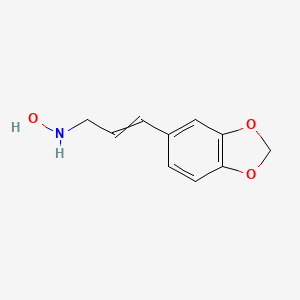
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
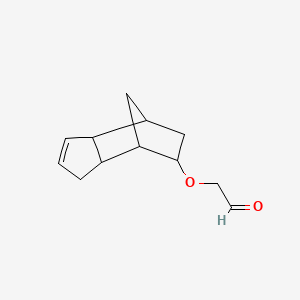
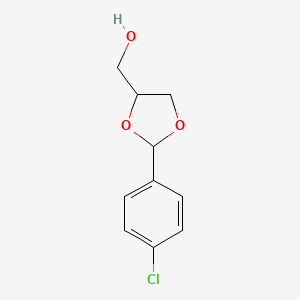
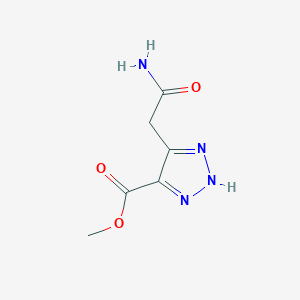
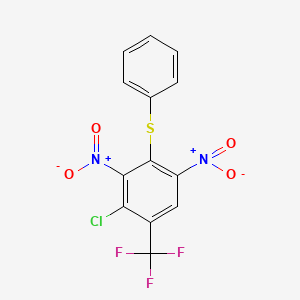


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

